[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

Catalog No.
S3356140
CAS No.
150443-85-9
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

CAS Number

150443-85-9

Product Name

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

IUPAC Name

5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H

InChI Key

NAAGEIPGMZPBFY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

Biphenyl Derivatives and Their Applications

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, also known as TABP, is an organic compound with the molecular formula C16H10O4C_{16}H_{10}O_4 and a molecular weight of approximately 266.25 g/mol. This compound features a biphenyl structure where two phenyl rings are connected by a single bond, and it possesses four aldehyde functional groups located at the 3, 3', 5, and 5' positions of the biphenyl core. The presence of these functional groups significantly enhances its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals .

  • Electrophilic Substitution: Similar to other aromatic compounds, TABP can undergo electrophilic substitution reactions due to the electron-rich nature of the biphenyl system.
  • Condensation Reactions: The aldehyde groups can react with amines or hydrazines to form imines or hydrazones, facilitating the synthesis of complex organic frameworks.
  • Oxidation Reactions: The aldehyde functionalities can be oxidized to carboxylic acids under appropriate conditions.

These reactions make TABP a versatile building block for synthetic applications in organic chemistry.

Several methods can be employed for synthesizing [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde:

  • Formylation Reaction: A potential synthesis route involves the formylation of a suitable biphenyl precursor using strong formylating agents such as dimethylformamide (DMF) in the presence of catalysts.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving other aromatic aldehydes or ketones under acidic or basic conditions .

These methods highlight the compound's versatility in synthetic organic chemistry.

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde has various applications:

  • Covalent Organic Frameworks (COFs): It acts as a linker molecule in the synthesis of COFs, which are used for gas storage and separation due to their porous nature.
  • Photocatalysis: TABP has shown promise in photocatalytic applications for carbon dioxide reduction due to its unique structural properties.
  • Materials Science: Its reactive aldehyde groups make it suitable for creating advanced materials with specific functionalities .

Interaction studies involving [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde focus on its reactivity with other chemicals and biological systems. These studies typically assess:

  • Reactivity with Amines: Evaluating how TABP forms imines or other derivatives when reacted with amine-containing compounds.
  • Stability in Various Conditions: Understanding how environmental factors affect its stability and reactivity.
  • Biological Interactions: Investigating potential interactions with biological molecules that could lead to therapeutic applications .

Several compounds share structural similarities with [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzaldehydeContains one hydroxyl group and one aldehyde groupSimpler structure; primarily used in organic synthesis.
4,4'-DihydroxybiphenylTwo hydroxyl groups on biphenylLacks aldehyde functionality; used in polymer chemistry.
3-Hydroxy-2-naphthaldehydeNaphthalene derivative with one hydroxyl and one aldehydeDifferent ring system; used in dye synthesis.

The uniqueness of [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde lies in its combination of multiple aldehyde groups alongside hydroxy functionalities on a biphenyl framework. This configuration enhances its reactivity and potential applications compared to simpler analogs .

XLogP3

1.4

Dates

Modify: 2023-08-19

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